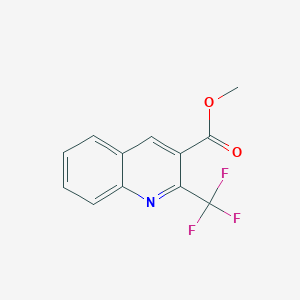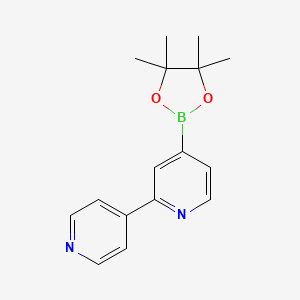
2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester: is a boronic ester derivative commonly used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine derivatives or reduction to yield pyridine boronic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Pyridine Derivatives: From oxidation reactions.
Pyridine Boronic Acids: From reduction reactions.
Applications De Recherche Scientifique
Chemistry: 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: In medicinal chemistry, this compound is employed in the development of inhibitors for various enzymes and receptors. It has shown potential in the synthesis of compounds with anti-cancer and anti-inflammatory properties .
Industry: The compound is used in the production of polymers and advanced materials. Its role in the synthesis of electronic materials, such as OLEDs (organic light-emitting diodes), is particularly noteworthy .
Mécanisme D'action
The primary mechanism of action for 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a pyridyl group.
3-Pyridineboronic Acid Pinacol Ester: Differing in the position of the boronic ester group on the pyridine ring.
4-Pyrazoleboronic Acid Pinacol Ester: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness: 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester is unique due to its dual pyridine rings, which enhance its reactivity and stability in various chemical reactions. This structural feature makes it particularly effective in forming complex biaryl compounds through Suzuki-Miyaura coupling .
Propriétés
Formule moléculaire |
C16H19BN2O2 |
|---|---|
Poids moléculaire |
282.1 g/mol |
Nom IUPAC |
2-pyridin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-10-19-14(11-13)12-5-8-18-9-6-12/h5-11H,1-4H3 |
Clé InChI |
JBNLYUPQSNZDOP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



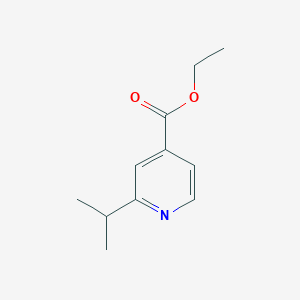
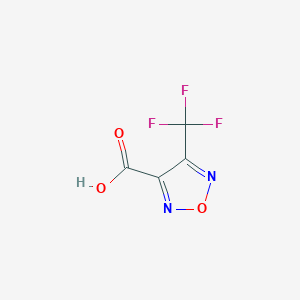
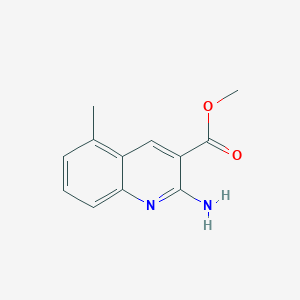
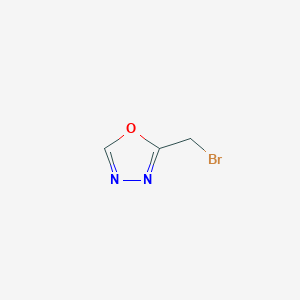

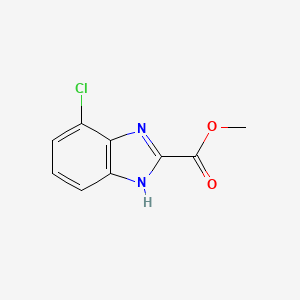
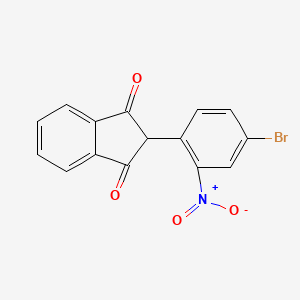
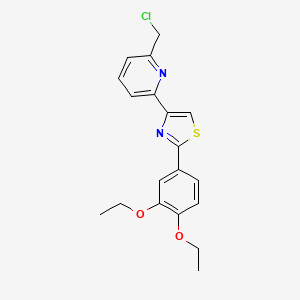
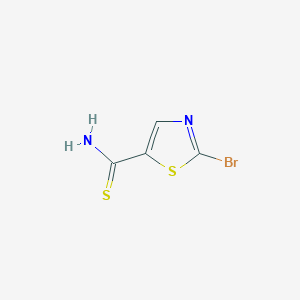
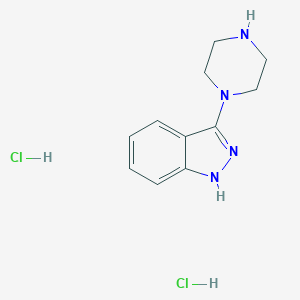
![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
